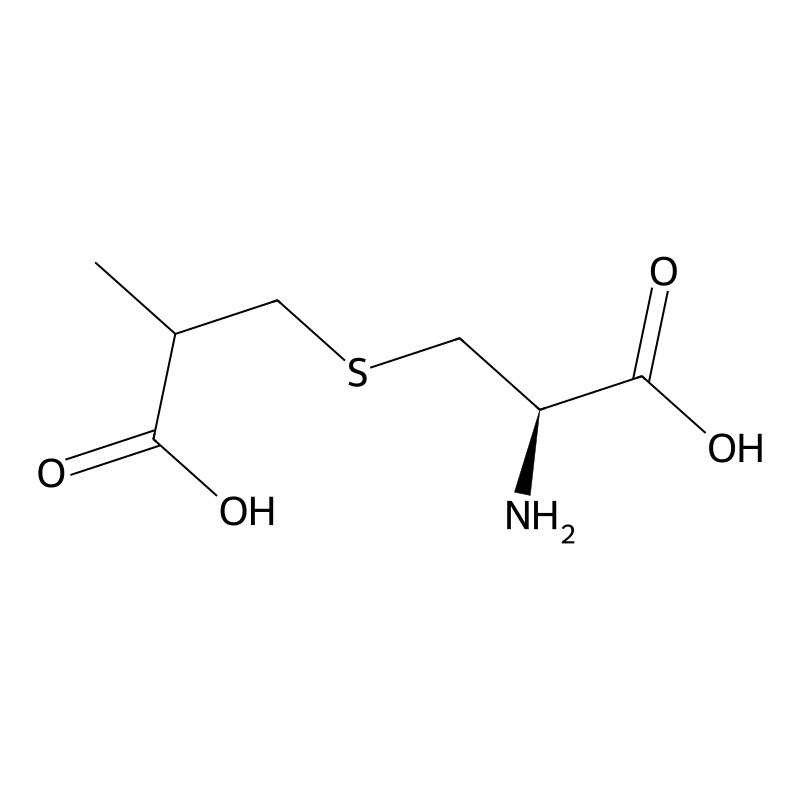

S-(2-Carboxypropyl)cysteine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Biomarker for Leigh-like Syndrome:

S-(2-Carboxypropyl)cysteine, also known as β-Isobuteine, is primarily studied as a biomarker for Leigh-like syndrome (LLS), a rare genetic disorder affecting the nervous system. Elevated levels of S-(2-Carboxypropyl)cysteine in urine are observed in individuals with LLS, indicating a potential metabolic abnormality within the mitochondria, the cell's energy-producing organelles. [Source: ]

Potential Mechanism and Future Research:

The exact mechanism by which S-(2-Carboxypropyl)cysteine levels increase in LLS remains unclear. Research suggests it might be linked to abnormal metabolism of specific amino acids, potentially isoleucine or methionine. Understanding the underlying metabolic pathways and their relation to S-(2-Carboxypropyl)cysteine could pave the way for developing targeted therapies for LLS. [Source: ]

Limitations and Challenges:

While S-(2-Carboxypropyl)cysteine holds promise as a biomarker for LLS, it is crucial to acknowledge its limitations. Firstly, elevated levels of this metabolite can also be observed in other metabolic disorders, making it not specific to LLS alone. Secondly, further research is needed to establish a causal relationship between the metabolic abnormality and the disease itself. [Source: https://pubchem.ncbi.nlm.nih.gov/compound/N-Acetyl-S-2-carboxyethyl-L-cysteine]

S-(2-Carboxypropyl)cysteine is a sulfur-containing amino acid derivative primarily found in garlic and certain onion species. It is an organosulfur compound that plays a significant role in the flavor profile of these plants. The compound is characterized by its unique structure, which includes a carboxypropyl group attached to the cysteine backbone, contributing to its biochemical properties and potential health benefits.

- The specific mechanism of action of S-(2-Carboxypropyl)cysteine within the body is not fully understood.

- As a metabolite of S-(2-Carboxypropyl)glutathione, it likely plays a role in detoxification processes, but further research is needed to elucidate its specific contributions.

- There is limited information on the safety profile of S-(2-Carboxypropyl)cysteine. As a metabolite formed in the body, it's likely to be relatively safe at physiological levels.

- However, more research is needed to determine its potential toxicity at high doses or its interaction with other chemicals.

- Biosynthesis: It can be synthesized from cysteine and methacrylic acid. Two proposed pathways involve either the direct formation from these precursors or via S-(2-carboxypropyl)glutathione, which undergoes elimination of glycine to yield S-(2-carboxypropyl)cysteine .

- Decarboxylation: This reaction can convert S-(2-carboxypropyl)cysteine into allyl compounds, which are known for their biological activities .

- Oxidation: The compound can undergo oxidation reactions that lead to various sulfur-containing metabolites, contributing to its flavor and aroma characteristics in culinary applications .

S-(2-Carboxypropyl)cysteine exhibits various biological activities:

- Antioxidant Properties: It has been shown to possess antioxidant capabilities, which may help mitigate oxidative stress in biological systems .

- Antimicrobial Effects: Similar to other organosulfur compounds found in garlic, it may exhibit antimicrobial properties, potentially supporting immune function .

- Metabolic Implications: Elevated levels of S-(2-carboxypropyl)cysteine have been associated with certain metabolic conditions, indicating its potential role as a biomarker for specific health issues .

S-(2-Carboxypropyl)cysteine can be synthesized through several methods:

- Direct Synthesis: From cysteine and methacrylic acid without intermediates.

- Biosynthetic Pathway: In plants like garlic, it is produced from S-(2-carboxypropyl)glutathione through enzymatic reactions involving γ-glutamyl transpeptidase and alliinase enzymes .

- Chemical Modifications: Laboratory synthesis may also involve chemical modifications of cysteine derivatives under controlled conditions.

S-(2-Carboxypropyl)cysteine has several applications:

- Culinary Uses: Its presence contributes to the distinctive flavors of garlic and onions, making it valuable in food industries.

- Nutraceuticals: Due to its antioxidant and potential health-promoting properties, it is being explored for use in dietary supplements.

- Research Tool: It serves as a subject of study in metabolic profiling and understanding sulfur metabolism in plants .

Studies have indicated that S-(2-Carboxypropyl)cysteine interacts with various biological systems:

- Metabolomic Studies: Research has shown that it can be used as a marker for distinguishing between different varieties of onions and shallots based on their metabolite profiles .

- Bioavailability Studies: Its bioaccessibility after gastrointestinal digestion suggests that it may influence nutrient absorption and metabolism in humans .

S-(2-Carboxypropyl)cysteine shares structural and functional similarities with several other organosulfur compounds. Here are some comparable compounds:

| Compound Name | Description | Unique Features |

|---|---|---|

| S-Allyl cysteine | Found in garlic; known for strong antimicrobial effects | Contains an allyl group instead of carboxypropyl |

| S-Methyl cysteine | Present in various Allium species; contributes to flavor | Methyl group provides different flavor profile |

| S-Propyl cysteine | Found in onions; contributes to pungency | Propyl group impacts flavor characteristics |

| S-Trans-propenyl cysteine | Characteristic of onion; involved in flavor chemistry | Unique double bond structure affecting aroma |

S-(2-Carboxypropyl)cysteine stands out due to its specific carboxypropyl moiety, which influences both its biochemical behavior and its role in plant metabolism compared to these other compounds.

S-(2-Carboxypropyl)cysteine exhibits a well-defined molecular composition with the empirical formula C₇H₁₃NO₄S [1] [2]. The compound possesses a molecular weight of 207.25 grams per mole, as computed by established chemical databases [1] [2]. The exact mass determination reveals a precise value of 207.05652907 daltons, with the monoisotopic mass maintaining the identical value [1]. These molecular parameters establish the fundamental quantitative characteristics of the compound.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₁₃NO₄S | PubChem [1] |

| Molecular Weight | 207.25 g/mol | PubChem [1] |

| Exact Mass | 207.05652907 Da | PubChem [1] |

| Monoisotopic Mass | 207.05652907 Da | PubChem [1] |

The heavy atom count totals thirteen atoms, contributing to the overall molecular complexity [1]. The compound demonstrates a topological polar surface area of 126 square angstroms, indicating significant polar character [1].

Stereochemistry and Isomeric Forms

S-(2-Carboxypropyl)cysteine contains defined stereochemical elements that contribute to its three-dimensional structure [1] [6]. The compound possesses one defined atom stereocenter and one undefined atom stereocenter [1]. The stereochemical analysis reveals no defined or undefined bond stereocenters [1].

| Parameter | Value | Description |

|---|---|---|

| Defined Atom Stereocenter Count | 1 | Confirmed stereogenic centers [1] |

| Undefined Atom Stereocenter Count | 1 | Unassigned stereogenic centers [1] |

| Defined Bond Stereocenter Count | 0 | Defined bond stereochemistry [1] |

| Undefined Bond Stereocenter Count | 0 | Undefined bond stereochemistry [1] |

The compound exists in multiple isomeric forms, including the L-isomer configuration designated as S-(2-Carboxypropyl)-L-cysteine [1] [6]. Database records indicate the presence of both L- and D-isomer variants, with specific notation for the (D)-isomer in pharmacological databases [1]. The isomeric designation (2R,2'S)-Isobuteine represents an alternative nomenclature for specific stereochemical arrangements [15].

Structural Characteristics

Functional Groups

S-(2-Carboxypropyl)cysteine contains multiple functional groups that define its chemical behavior [1] [17]. The primary functional groups include two carboxylic acid moieties, one amino group, and one thioether linkage [1]. The International Union of Pure and Applied Chemistry name describes the compound as 3-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-methylpropanoic acid [1] [2].

The hydrogen bond donor count equals three, corresponding to the amino group and carboxylic acid functionalities [1]. The hydrogen bond acceptor count reaches six, encompassing oxygen atoms from carboxyl groups and the nitrogen atom [1]. This configuration establishes the compound's capacity for extensive intermolecular hydrogen bonding networks [17].

Bond Properties

The sulfur-carbon bond connecting the cysteine residue to the carboxypropyl side chain represents a critical structural element [17] [18]. Typical sulfur-carbon bond lengths in cysteine derivatives range approximately 1.8 angstroms [18]. The thioether linkage exhibits characteristic bond properties distinct from disulfide bonds, maintaining a more flexible conformational arrangement [18] [29].

The rotatable bond count of six indicates significant conformational flexibility within the molecule [1]. This flexibility arises from the carbon-carbon single bonds in the propyl chain and the carbon-sulfur thioether linkage [1]. The bond rotation capacity influences the compound's three-dimensional conformational states and biological interactions [17].

Spatial Configuration

The three-dimensional spatial arrangement of S-(2-Carboxypropyl)cysteine reflects the influence of stereochemical centers and bond rotation [17]. The amino acid backbone maintains the characteristic L-configuration at the alpha-carbon [6]. The carboxypropyl side chain extends from the sulfur atom, creating a branched molecular architecture [1].

Computational analysis reveals a molecular complexity value of 197, indicating moderate structural intricacy [1]. The spatial configuration allows for intramolecular hydrogen bonding between functional groups, particularly involving the amino and carboxyl moieties [17]. This internal hydrogen bonding influences the preferred conformational states and overall molecular stability [17].

Physical Properties

Solubility Parameters

S-(2-Carboxypropyl)cysteine demonstrates variable solubility characteristics dependent upon the solvent system employed [14] [21]. In dimethyl sulfoxide, the compound achieves a solubility of 25 milligrams per milliliter, equivalent to 120.77 millimolar concentration [14]. This solubility requires ultrasonic treatment and heating to 80 degrees Celsius for complete dissolution [14].

| Solvent System | Solubility (mg/mL) | Solubility (mM) | Notes |

|---|---|---|---|

| DMSO | 25 | 120.77 | Ultrasonic and warming to 80°C required [14] |

| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline | ≥ 2.5 | 12.08 | Clear solution [14] |

| 10% DMSO + 90% (20% SBE-β-CD in saline) | ≥ 2.5 | 12.08 | Clear solution [14] |

| 10% DMSO + 90% corn oil | ≥ 2.5 | 12.08 | Clear solution [14] |

Mixed solvent systems containing dimethyl sulfoxide demonstrate enhanced solubility profiles [14]. The combination of 10% dimethyl sulfoxide with various co-solvents achieves minimum solubilities of 2.5 milligrams per milliliter [14]. These solvent combinations produce clear solutions suitable for analytical applications [14].

The XLogP3-AA value of -2.6 indicates high hydrophilicity and water solubility potential [1]. This negative partition coefficient suggests preferential distribution in aqueous phases over lipophilic environments [1] [22].

Stability Characteristics

Storage stability requirements specify maintenance at 4 degrees Celsius under nitrogen atmosphere for solid formulations [4] [21]. Solution preparations demonstrate enhanced stability when stored at -80 degrees Celsius, maintaining integrity for six months [21]. At -20 degrees Celsius, solution stability extends for one month under nitrogen protection [21].

The compound exhibits sensitivity to oxidative conditions, necessitating inert atmosphere storage [21]. Temperature-dependent degradation occurs at elevated temperatures, requiring controlled storage conditions [21]. Light sensitivity characteristics remain minimally documented in available literature sources [21].

Spectroscopic Properties

Nuclear magnetic resonance spectroscopy provides detailed structural characterization of S-(2-Carboxypropyl)cysteine [30]. The Simplified Molecular Input Line Entry System representation describes the compound as CC(CSCC@@HN)C(=O)O [1]. Infrared spectroscopy reveals characteristic absorption bands corresponding to functional group vibrations [30].

The International Chemical Identifier string InChI=1S/C7H13NO4S/c1-4(6(9)10)2-13-3-5(8)7(11)12/h4-5H,2-3,8H2,1H3,(H,9,10)(H,11,12)/t4?,5-/m0/s1 provides complete structural encoding [1]. Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 207 [30].

First-derivative ultraviolet spectrophotometry demonstrates maximum absorption characteristics for related cysteine compounds at specific wavelengths [31]. The spectroscopic profile facilitates quantitative determination and purity assessment [31].

Chemical Reactivity

Functional Group Reactions

S-(2-Carboxypropyl)cysteine undergoes characteristic reactions involving its amino acid and thioether functionalities [17] [23]. The amino group participates in standard amino acid reactions including acylation, alkylation, and condensation reactions [17]. The carboxylic acid groups engage in esterification, amidation, and salt formation reactions [17].

The thioether linkage exhibits nucleophilic properties characteristic of sulfur-containing compounds [23] [24]. This sulfur center can undergo alkylation reactions with electrophilic reagents [23]. The compound demonstrates reactivity toward iodoacetamides, forming stable thioether conjugates [27].

Enzymatic transformations involve S-alkylcysteine lyase-catalyzed reactions, leading to elimination products [30]. These enzymatic processes generate pyruvate, ammonia, and various sulfur-containing metabolites [30]. The reaction mechanism proceeds through alpha-beta elimination pathways [30].

Oxidation-Reduction Behavior

The sulfur atom in S-(2-Carboxypropyl)cysteine serves as the primary site for oxidation-reduction reactions [23] [25]. Oxidation of the thioether group can produce sulfoxide and sulfone derivatives under appropriate conditions [25]. These oxidation products demonstrate altered chemical and biological properties compared to the parent compound [25].

Reduction reactions primarily involve the reversal of sulfur oxidation states [25]. The compound can participate in thiol-disulfide exchange reactions when appropriate reaction partners are present [29]. These redox processes play important roles in biological systems and metabolic pathways [23] [26].

The reactivity toward hydrogen peroxide and other oxidizing agents depends upon the chemical environment and pH conditions [23] [24]. The sulfur center demonstrates variable reactivity toward different oxidants, with reaction rates spanning several orders of magnitude [23]. Protective mechanisms involving glutathione conjugation can modulate oxidative susceptibility [24].

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy serves as a fundamental technique for the structural characterization of S-(2-carboxypropyl)cysteine. Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance) analysis conducted in deuterated water reveals characteristic chemical shifts that enable definitive identification of the compound [1] [2]. The carboxypropyl group exhibits distinct resonances at approximately 1.6 parts per million for the methyl substituent and 2.8-3.4 parts per million for the sulfur-linked methylene groups . Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance) spectroscopy provides complementary structural information, particularly for the carboxyl carbon atoms and the cysteine backbone [2].

Two-dimensional Nuclear Magnetic Resonance techniques, including Heteronuclear Single Quantum Coherence experiments, offer enhanced structural elucidation capabilities for S-(2-carboxypropyl)cysteine [2]. These methods enable the establishment of connectivity patterns between proton and carbon nuclei, facilitating stereochemical assignments. The experimental conditions typically employ aqueous solutions at physiological pH values with 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt as the chemical shift reference standard [4].

Sample preparation for Nuclear Magnetic Resonance analysis requires dissolution of S-(2-carboxypropyl)cysteine in deuterated solvents, with concentrations ranging from 1.0 to 25.0 millimolar proving optimal for signal acquisition [2] [4]. Temperature control at 25.0 degrees Celsius ensures reproducible chemical shift values, while pH adjustment to 7.0 maintains the compound in its physiologically relevant ionization state [4].

Infrared Spectroscopy

Infrared spectroscopy provides valuable fingerprint information for S-(2-carboxypropyl)cysteine through the identification of characteristic functional group vibrations [5]. The carboxylate groups exhibit strong absorption bands at approximately 1580 wavenumbers, confirming the presence of deprotonated carboxylic acid functionalities . Amino group stretching vibrations appear in the 2100 wavenumber region, while carbon-hydrogen stretching modes are observed in the 2800-3000 wavenumber range .

The absence of specific vibrational signatures serves as an important diagnostic criterion for compound identification. For instance, the lack of allyl double bond signals in the 990-918 wavenumber region distinguishes S-(2-carboxypropyl)cysteine from structurally related compounds containing unsaturated linkages . Similarly, the characteristic sulfur-carbon stretching frequencies provide confirmation of the thioether bond formation .

Solid-state infrared spectroscopy measurements can be performed using potassium bromide pellet preparations or attenuated total reflectance techniques [5]. The spectral data obtained through infrared analysis complement Nuclear Magnetic Resonance findings and serve as a rapid screening method for compound identification in analytical workflows [5].

Mass Spectrometry

Mass spectrometry represents the most sensitive analytical technique for S-(2-carboxypropyl)cysteine detection, with capabilities extending to nanogram and picogram concentration levels [6] [7] [8]. Electrospray ionization in positive ion mode generates characteristic molecular ion peaks at mass-to-charge ratio 208 for the protonated molecular species [9]. Collision-induced dissociation produces diagnostic fragment ions, including characteristic losses corresponding to the carboxypropyl moiety [6] [9].

Tandem mass spectrometry employing multiple reaction monitoring provides exceptional selectivity for S-(2-carboxypropyl)cysteine quantification [9]. The primary transition utilized for quantification involves the molecular ion at mass-to-charge ratio 208 fragmenting to produce the characteristic product ion at mass-to-charge ratio 119 [9]. This fragmentation pattern enables differentiation from structurally similar compounds and provides robust analytical specificity [9].

High-resolution mass spectrometry using Fourier Transform Mass Spectrometry or Orbitrap instruments offers accurate mass determination capabilities with sub-parts-per-million mass accuracy [6] [10]. These techniques facilitate molecular formula confirmation and enable the detection of S-(2-carboxypropyl)cysteine in complex biological matrices without extensive sample preparation [10]. The monoisotopic mass of 207.056529 daltons serves as a reliable identifier for database searching and compound confirmation [11].

Chromatographic Methods

High-Performance Liquid Chromatography

High-Performance Liquid Chromatography represents the most widely employed separation technique for S-(2-carboxypropyl)cysteine analysis [12] [13] [9]. Reversed-phase chromatography using octadecylsilane-bonded silica columns provides effective separation of the compound from related metabolites and matrix components [12] [13]. The mobile phase typically consists of aqueous buffers combined with organic modifiers such as acetonitrile or methanol [13] [9].

Gradient elution programs optimize the separation efficiency and reduce analysis time. A representative gradient begins with 2% acetonitrile, maintained for 1.4 minutes, followed by an increase to 30% acetonitrile over 6.1 minutes, and further elevation to 50% acetonitrile [9]. Column temperatures of 30-40 degrees Celsius enhance peak resolution and maintain consistent retention times [13] [9].

Detection methods for High-Performance Liquid Chromatography include ultraviolet absorption at 210-220 nanometers and charged aerosol detection [12] [14]. Derivatization with reagents such as dansyl chloride enables fluorescence detection, improving sensitivity and selectivity for S-(2-carboxypropyl)cysteine determination [12]. The method demonstrates linear responses across concentration ranges of 0.1-100 nanograms per milliliter with detection limits approaching 0.1 nanograms per milliliter [9].

Gas Chromatography

Gas chromatography analysis of S-(2-carboxypropyl)cysteine requires derivatization to enhance volatility and thermal stability [15] [8]. Trimethylsilyl derivatization represents the most common approach, converting hydroxyl and amino groups to their corresponding trimethylsilyl esters and amines [15]. This modification enables gas phase separation and detection using electron ionization mass spectrometry [15] [8].

The derivatization process typically involves treatment with N,O-bis(trimethylsilyl)trifluoroacetamide in the presence of trimethylchlorosilane as a catalyst [15]. Reaction temperatures of 70-100 degrees Celsius for 30-60 minutes ensure complete derivatization [15]. The resulting trimethylsilyl derivatives exhibit enhanced chromatographic behavior and characteristic fragmentation patterns under electron ionization conditions [15].

Gas chromatography-mass spectrometry methods achieve detection limits of approximately 1.0 nanogram per milliliter for S-(2-carboxypropyl)cysteine . The technique proves particularly valuable for metabolite profiling studies and provides complementary structural information through characteristic electron ionization fragmentation patterns [15] [8]. Temperature programming from 100 to 300 degrees Celsius optimizes peak resolution and reduces analysis time [15].

Ion-Exchange Chromatography

Ion-exchange chromatography provides excellent separation capabilities for S-(2-carboxypropyl)cysteine based on its ionic character at physiological pH values [10] [13] [16]. Cation-exchange resins effectively retain the protonated amino acid, enabling separation from neutral and anionic compounds [10] [13]. The elution is typically accomplished using acetic acid gradients with concentrations ranging from 0.1 to 5.0 molar [13] [16].

Strong cation-exchange materials such as sulfonated polystyrene resins demonstrate superior retention and resolution for amino acid separations [10]. The separation mechanism relies on electrostatic interactions between the positively charged amino groups and the negatively charged resin functional groups [10]. pH control proves critical for maintaining consistent retention behavior and achieving reproducible separations [13].

Detection limits for ion-exchange chromatography range from 0.05 to 0.25 percent relative to the test substance concentration [13]. Post-column derivatization with ninhydrin enables visible detection at 570 nanometers, providing universal detection for amino acids including S-(2-carboxypropyl)cysteine [13]. The method demonstrates particular utility for preparative separations and purity assessments of synthetic standards [13] [16].

Detection in Biological Matrices

Sample Preparation Protocols

Sample preparation for S-(2-carboxypropyl)cysteine analysis in biological matrices requires careful consideration of matrix effects and analyte stability [9] [17]. Urine samples typically undergo dilution with acetonitrile-water mixtures at ratios of 1:50 to reduce matrix interference while maintaining adequate sensitivity [9]. Serum and plasma samples require protein precipitation using acetonitrile or methanol to remove high molecular weight interferents [9] [17].

The standard protocol involves mixing 50 microliters of biological sample with 50 microliters of 50% acetonitrile containing internal standards [9]. Further dilution with water achieves final dilution factors of 1:50 for urine and 1:10 for serum samples [9]. Centrifugation at 21,100 times gravity for 10 minutes removes precipitated proteins and cellular debris [18].

Storage conditions significantly impact analyte stability and method performance. Samples maintained at -80 degrees Celsius under nitrogen atmosphere demonstrate stability for up to one year [19] [20]. Short-term storage at 4 degrees Celsius proves adequate for analysis within 24 hours [19]. The addition of antioxidants such as dithiothreitol may enhance stability during storage and processing [18].

Quantification Methods

Quantification of S-(2-carboxypropyl)cysteine in biological matrices employs various calibration strategies depending on the analytical requirements and matrix complexity [9] [21]. Internal standard methods using deuterated analogs provide superior accuracy and precision compared to external standard approaches [9]. The deuterated compound S-(2-carboxypropyl) D2-cysteine serves as an effective internal standard, compensating for matrix effects and extraction variability [9].

Standard addition methods prove particularly valuable for complex biological matrices where matrix effects cannot be adequately controlled [21]. This approach involves spiking known amounts of analyte into the sample matrix and extrapolating to determine the original concentration [21]. The method demonstrates accuracy within 90-110% and precision with relative standard deviations below 10% [21].

Multiple reaction monitoring using liquid chromatography-tandem mass spectrometry represents the gold standard for S-(2-carboxypropyl)cysteine quantification [9]. The primary transition at mass-to-charge ratio 208.00 to 119.20 provides optimal sensitivity and selectivity [9]. Calibration curves demonstrate linearity across the range of 0.1 to 100 nanograms per milliliter with correlation coefficients exceeding 0.995 [9].

Sensitivity and Specificity Considerations

Analytical sensitivity for S-(2-carboxypropyl)cysteine detection varies significantly among different methodologies and biological matrices [9] [21]. Liquid chromatography-tandem mass spectrometry achieves the lowest detection limits, with values ranging from 0.03 to 0.1 nanograms per milliliter in urine and serum samples [9]. High-Performance Liquid Chromatography with ultraviolet detection demonstrates higher detection limits of 0.5 to 2.0 nanograms per milliliter but offers broader accessibility [21].

Specificity considerations include potential interference from structurally related compounds and endogenous matrix components [9] [17]. S-(2-carboxyethyl)cysteine and other cysteine conjugates may exhibit similar chromatographic behavior and fragmentation patterns [9]. The use of multiple reaction monitoring transitions and retention time matching with authentic standards ensures analytical specificity [9].

Matrix effects can significantly impact quantification accuracy, particularly in complex biological samples [9] [21]. Signal suppression or enhancement may occur due to co-eluting compounds that affect ionization efficiency in mass spectrometry detection [9]. The use of stable isotope-labeled internal standards provides effective compensation for these matrix effects [9]. Recovery studies demonstrate values ranging from 85% to 115% across different biological matrices when appropriate internal standards are employed [21].

Reference Standards and Quality Control

The establishment of certified reference materials for S-(2-carboxypropyl)cysteine follows international standards for traceability and uncertainty evaluation [22]. Primary standards require characterization using multiple independent analytical techniques to assign certified values with appropriate uncertainty estimates [22]. Metrological traceability to the International System of Units ensures global comparability of analytical results [22].

Long-term stability studies demonstrate that S-(2-carboxypropyl)cysteine standards remain stable for extended periods when stored under appropriate conditions [19] [20]. Standards maintained at -80 degrees Celsius under nitrogen atmosphere show no significant degradation over 6-month periods [19]. Working solutions prepared in aqueous buffers demonstrate stability for up to one month when stored at -20 degrees Celsius [19] [20].